3-Oxomarrubiin
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Overview
Description
Peregrinin is a diterpenoid compound isolated from the plant Marrubium peregrinum L. It is known for its complex structure and stereochemistry, which have been extensively studied . Peregrinin is an unstable compound that readily decomposes in solutions when exposed to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .
Industrial Production Methods
There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
Peregrinin undergoes various chemical reactions, including hydrogenation and decarboxylation . The hydrogenation of peregrinin in ethyl acetate over palladium results in the formation of its tetrahydro derivative .
Common Reagents and Conditions
Hydrogenation: Ethyl acetate and palladium are commonly used reagents for the hydrogenation of peregrinin.
Decarboxylation: This reaction is facilitated by the presence of specific acids obtained from the lactone form of peregrinin.
Major Products
The major products formed from the reactions of peregrinin include its tetrahydro derivative and other related diterpenoids .
Scientific Research Applications
Chemistry: Peregrinin’s complex structure makes it an interesting subject for structural and stereochemical studies.
Medicine: There is limited information on the medicinal applications of peregrinin, but its structural complexity suggests potential pharmacological properties.
Mechanism of Action
Comparison with Similar Compounds
Peregrinin is similar to other diterpenoids such as marrubiin, which is also isolated from Marrubium species . Both compounds share similar UV and IR spectra, indicating structural similarities . peregrinin contains a unique keto group that distinguishes it from marrubiin .
List of Similar Compounds
- Marrubiin
- Tetrahydroperegrinin
- 3-oxotetrahydromarrubiin
Properties
CAS No. |
19898-90-9 |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |
InChI |
InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |
InChI Key |
NMTGXAKMAWZRIF-YCXIAQJUSA-N |
SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |
Canonical SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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